1,5,9,13-Tetrathiacyclohexadecane-3,11-diol
Overview
Description
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol is a sulfur-containing macrocyclic compound with the molecular formula C12H24O2S4 and a molecular weight of 328.58 g/mol . It is a sulfur crown-ether analog, which means it has a structure similar to crown ethers but with sulfur atoms replacing some of the oxygen atoms . This compound is known for its ability to form complexes with heavy metals, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol can be synthesized through a multi-step process involving the formation of a macrocyclic ring with sulfur atoms. One common method involves the reaction of a diol with a sulfur-containing reagent under specific conditions to form the desired macrocyclic compound . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of specialized equipment for heating and mixing, as well as purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols or other reduced sulfur compounds.
Substitution Products: Compounds with different functional groups replacing the sulfur atoms.
Scientific Research Applications
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring can coordinate with metal ions, forming strong bonds that stabilize the metal complex . This property makes it useful in applications such as metal ion sequestration and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: Another sulfur-containing macrocyclic compound with a smaller ring size.
1,4,8,11-Tetrathiacyclotetradecane: Similar structure but with a different ring size and potentially different chemical properties.
Uniqueness
1,5,9,13-Tetrathiacyclohexadecane-3,11-diol is unique due to its specific ring size and the presence of hydroxyl groups, which can influence its chemical reactivity and ability to form complexes with metal ions . The combination of sulfur atoms and hydroxyl groups provides a unique set of properties that can be exploited in various applications .
Properties
IUPAC Name |
1,5,9,13-tetrathiacyclohexadecane-3,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S4/c13-11-7-15-3-1-4-16-8-12(14)10-18-6-2-5-17-9-11/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHIPXESCOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CSCCCSCC(CSC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149077 | |
Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109909-33-3 | |
Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109909333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5,9,13-TETRATHIACYCLOHEXADECANE-3,11-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1090Y8JA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.